
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- is a chemical compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl halides or ethoxy-containing reagents.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyridazinone ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-: Lacks the morpholino group, which may result in different biological activities.
3(2H)-Pyridazinone, 4-ethoxy-5-morpholino-: Lacks the ethyl group, potentially altering its chemical reactivity and biological properties.
3(2H)-Pyridazinone, 2-ethyl-5-morpholino-: Lacks the ethoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of the ethoxy, ethyl, and morpholino groups in 3(2H)-Pyridazinone, 4-ethoxy-2-ethyl-5-morpholino- makes it unique compared to other pyridazinone derivatives. These substituents can influence its chemical reactivity, solubility, and biological activity, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
38957-42-5 |
|---|---|
Molekularformel |
C12H19N3O3 |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
4-ethoxy-2-ethyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-15-12(16)11(18-4-2)10(9-13-15)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
JWWWMDJCZHCGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


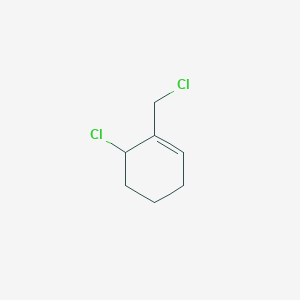
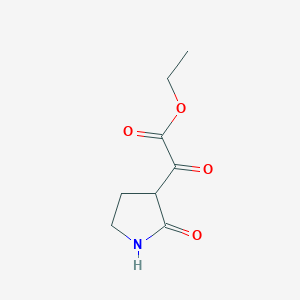


![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
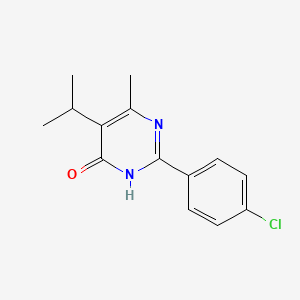
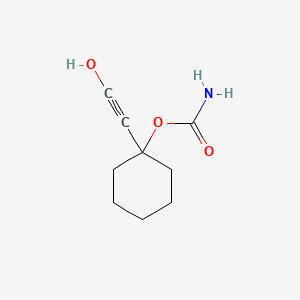
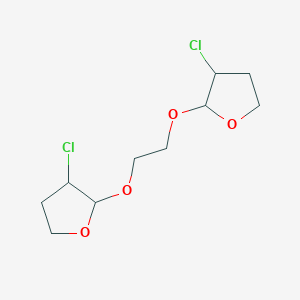


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)

